4-Bromo-2,6-dichlorobenzenesulfonyl chloride
Overview
Description
4-Bromo-2,6-dichlorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrCl3O2S. It is a white to cream-colored crystalline powder or solid with a melting point of 37-42°C . This compound is primarily used in organic synthesis as a sulfonylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-2,6-dichlorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:
Reaction: 4-Bromo-2,6-dichlorobenzene is reacted with chlorosulfonic acid.
Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Purification: The resulting product is purified through recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and controlled environments helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dichlorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction: It can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is the corresponding sulfonamide.
Oxidation: The major products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
4-Bromo-2,6-dichlorobenzenesulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a sulfonylating agent in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the synthesis of sulfonamide-based drugs.
Material Science: It is used in the preparation of sulfonated polymers and resins.
Biochemistry: It is used in the modification of biomolecules for research purposes
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chlorobenzenesulfonyl chloride
- 4-Bromo-2-methylbenzenesulfonyl chloride
- 2,6-Dichlorobenzenesulfonyl chloride
Uniqueness
4-Bromo-2,6-dichlorobenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which enhances its reactivity and selectivity in sulfonylation reactions. This makes it a valuable reagent in organic synthesis compared to its analogs .
Properties
IUPAC Name |
4-bromo-2,6-dichlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJIKXAPXLPSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372085 | |
Record name | 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-54-8 | |
Record name | 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-dichlorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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